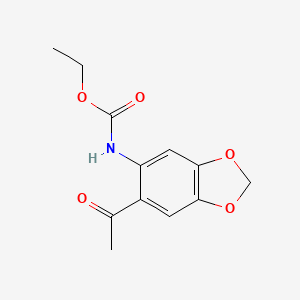

![molecular formula C24H20N4O2 B5555414 N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)

N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives, including compounds with structural similarities to the one , have been widely studied due to their diverse pharmacological properties and applications in material science. The synthesis and characterization of these compounds often involve detailed analysis of their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves condensation reactions, where hydrazides react with aldehydes or ketones. These reactions are often facilitated by acid catalysts or under reflux conditions. Characterization is usually achieved through spectroscopic methods such as FT-IR, NMR (1H & 13C), and mass spectrometry, confirming the structure of the synthesized compounds (Karrouchi et al., 2021).

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been explored for their potential in antioxidant and anticancer activities. For instance, some derivatives demonstrated significant antioxidant activity, exceeding that of ascorbic acid. These compounds have also been tested for anticancer efficacy against human glioblastoma and breast cancer cell lines, with some showing notable cytotoxic effects against these cancers (Tumosienė et al., 2020).

Corrosion Protection

Studies have shown that certain carbohydrazide-pyrazole compounds, including derivatives of N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, exhibit effective corrosion protection behavior. These compounds have been tested as inhibitors for mild steel corrosion in acidic environments, displaying high inhibition efficiency and forming protective layers on metal surfaces (Paul et al., 2020).

Antibacterial Properties

Certain derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some of these derivatives have shown significant activity against pathogenic and opportunistic bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Pitucha et al., 2011).

Molecular Docking and Computational Studies

Computational and pharmacological evaluations of pyrazole derivatives, including those similar in structure to N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, have been conducted. These studies include toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, contributing to the understanding of their potential therapeutic applications (Faheem, 2018).

Other Applications

Further research into pyrazole derivatives reveals their diverse applications in fields like toxicity and antioxidant activity evaluation, formation of protective layers against DNA damage, and potential use in synthesizing new molecules with various biological activities (Jasril et al., 2019; Abdel-Wahab et al., 2009), (Abdel-Wahab, El-ahl, & Badria, 2009).

Propiedades

IUPAC Name |

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2/c1-30-23-11-5-4-8-18(23)10-6-14-25-28-24(29)22-16-21(26-27-22)20-13-12-17-7-2-3-9-19(17)15-20/h2-16H,1H3,(H,26,27)(H,28,29)/b10-6+,25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCKJDSURRLDSD-KPDVKPKXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (3(2-meo-PH)allylidene)hydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)